molecular formula C11H8FNO4 B2484447 2-((2-Fluoro-4-nitrophenoxy)methyl)furan CAS No. 1160246-18-3

2-((2-Fluoro-4-nitrophenoxy)methyl)furan

Cat. No.: B2484447
CAS No.: 1160246-18-3
M. Wt: 237.186
InChI Key: LYQXDBGINUYTKU-UHFFFAOYSA-N
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Description

2-((2-Fluoro-4-nitrophenoxy)methyl)furan is a chemical compound with the molecular formula C11H8FNO4 and a molecular weight of 237.18 g/mol. This compound features a furan ring substituted with a 2-fluoro-4-nitrophenoxy methyl group, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2-((2-Fluoro-4-nitrophenoxy)methyl)furan has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including tuberculosis.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

The future directions for the study of “2-[(2-Fluoro-4-nitrophenoxy)methyl]furan” and similar compounds could include further investigation into their synthesis, chemical properties, and potential biological activities. For instance, furan derivatives have been studied for their potential as antimicrobial agents , suggesting a possible avenue for future research.

Preparation Methods

The synthesis of 2-((2-Fluoro-4-nitrophenoxy)methyl)furan can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-nitrophenol with furan-2-carbaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the phenol is replaced by the furan-2-carbaldehyde moiety.

Chemical Reactions Analysis

2-((2-Fluoro-4-nitrophenoxy)methyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under the influence of strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for reduction and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives and carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 2-((2-Fluoro-4-nitrophenoxy)methyl)furan involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the enzyme salicylate synthase (MbtI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are essential for iron acquisition in the bacteria . By inhibiting this enzyme, the compound disrupts iron homeostasis, leading to bacterial cell death.

Comparison with Similar Compounds

2-((2-Fluoro-4-nitrophenoxy)methyl)furan can be compared with other similar compounds, such as:

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also features a furan ring and a fluorinated nitrophenyl group, but with a carboxylate ester substituent.

    2-((2-Fluoro-4-nitrophenoxy)methyl)benzofuran: Similar in structure but with a benzofuran ring instead of a furan ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-fluoro-4-nitrophenoxy)methyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4/c12-10-6-8(13(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQXDBGINUYTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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